17,21-Dihydroxypregnenolone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha,21-Dihydroxypregnenolone typically involves the hydroxylation of pregnenolone at the 17α and 21 positions. This process is catalyzed by the enzyme cytochrome P450 17α-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The reaction conditions often require specific cofactors and optimal pH levels to ensure efficient hydroxylation.
Industrial Production Methods: Industrial production of 17alpha,21-Dihydroxypregnenolone may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 17alpha,21-Dihydroxypregnenolone undergoes several types of chemical reactions, including:
Oxidation: Conversion to 17alpha,21-dihydroxyprogesterone.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of other functional groups at specific positions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include various hydroxylated and reduced steroids, which have significant biological activities and are used in medical and research applications .
Scientific Research Applications
17alpha,21-Dihydroxypregnenolone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid hormones.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 17alpha,21-Dihydroxypregnenolone involves its conversion to active steroid hormones such as cortisol and corticosterone. This conversion is mediated by specific enzymes, including 21-hydroxylase and 11β-hydroxylase . These hormones then exert their effects by binding to glucocorticoid receptors and regulating gene expression, influencing various physiological processes such as metabolism, immune response, and stress response .
Comparison with Similar Compounds
17alpha-Hydroxypregnenolone: A precursor in the biosynthesis of dehydroepiandrosterone (DHEA) and other sex steroids.
21-Hydroxypregnenolone: Involved in the biosynthesis of mineralocorticoids and glucocorticoids.
Uniqueness: 17alpha,21-Dihydroxypregnenolone is unique due to its dual hydroxylation at the 17α and 21 positions, which allows it to serve as a key intermediate in the biosynthesis of both glucocorticoids and mineralocorticoids. This dual role distinguishes it from other similar compounds that may only participate in one pathway .
Properties
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHJGXQUDOYJAK-IYRCEVNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276254 | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17alpha,21-Dihydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1167-48-2 | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17, 21-Dihydroxypregnenolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001167482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-DIHYDROXYPREGNENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1644H18038 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17alpha,21-Dihydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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